molecular formula C15H10FN3O2 B12123440 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B12123440
M. Wt: 283.26 g/mol
InChI Key: RDRGXSKKSCGUDA-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound of interest in life sciences research and early drug discovery. While specific studies on this exact molecule are not fully available in the public domain, its core structure shares key characteristics with a class of compounds known for their potential biological activity. The molecule integrates a benzamide moiety, a feature present in various patented fungicidal agents , and a 1,2,5-oxadiazole heterocycle, which is a privileged scaffold in medicinal chemistry known to contribute to diverse pharmacological properties. Researchers may explore this compound as a building block for synthesizing more complex molecules or as a candidate for screening against various biological targets. Its structural profile suggests potential applications in the development of agrochemicals, given that similar oxadiazole derivatives have been developed for controlling phytopathogenic fungi . In a laboratory setting, this compound is intended for in vitro research only. It is strictly for use by qualified professionals and is not certified for diagnostic or therapeutic applications. The product is supplied with a certificate of analysis to ensure batch-to-batch consistency and quality for your research requirements.

Properties

Molecular Formula

C15H10FN3O2

Molecular Weight

283.26 g/mol

IUPAC Name

2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C15H10FN3O2/c16-12-9-5-4-8-11(12)15(20)17-14-13(18-21-19-14)10-6-2-1-3-7-10/h1-9H,(H,17,19,20)

InChI Key

RDRGXSKKSCGUDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Cyclization of α-Dioximes

α-Dioximes undergo dehydration in acidic conditions to form 1,2,5-oxadiazoles. For example, phenylglyoxal dioxime cyclizes in concentrated sulfuric acid to yield 4-phenyl-1,2,5-oxadiazole-3-amine. This method, however, requires precise control of reaction time and temperature to avoid over-dehydration.

Reaction Conditions :

  • Starting Material : Phenylglyoxal dioxime

  • Reagent : H₂SO₄ (98%)

  • Temperature : 0–5°C

  • Yield : ~60–70%

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Nitrile oxides, generated in situ from hydroxamic acid chlorides, react with nitriles to form 1,2,5-oxadiazoles. For instance, phenylacetonitrile oxide and cyanoacetamide undergo cycloaddition in dichloromethane at room temperature:

PhCH2C≡N-O+NC-CH2CONH24-Ph-1,2,5-Oxadiazol-3-amine+H2O\text{PhCH}2\text{C≡N-O} + \text{NC-CH}2\text{CONH}2 \rightarrow \text{4-Ph-1,2,5-Oxadiazol-3-amine} + \text{H}2\text{O}

Optimization Challenges :

  • Nitrile oxide dimerization competes with cycloaddition.

  • Catalysts like platinum(IV) improve regioselectivity but increase cost.

Functionalization of the 1,2,5-Oxadiazole Core

Introduction of the Amine Group at Position 3

The 3-amino group is critical for subsequent amidation. Two primary methods are employed:

Direct Synthesis via Amidoxime Cyclization

Amidoximes derived from nitriles and hydroxylamine cyclize with carboxylic acid derivatives. For example, benzamidoxime reacts with acetyl chloride in pyridine to form 3-acetamido-4-phenyl-1,2,5-oxadiazole, which is hydrolyzed to the amine:

PhC(NH2)N-OH+CH3COCl3-Acetamido-4-Ph-1,2,5-OxadiazoleH2O3-Amino-4-Ph-1,2,5-Oxadiazole\text{PhC(NH}2\text{)N-OH} + \text{CH}3\text{COCl} \rightarrow \text{3-Acetamido-4-Ph-1,2,5-Oxadiazole} \xrightarrow{\text{H}_2\text{O}} \text{3-Amino-4-Ph-1,2,5-Oxadiazole}

Conditions :

  • Solvent : Pyridine

  • Temperature : Reflux (110°C)

  • Yield : 75–85%

Nitration and Reduction

Electrophilic nitration followed by catalytic hydrogenation introduces the amine group. Nitration of 4-phenyl-1,2,5-oxadiazole with fuming HNO₃ at 0°C yields the 3-nitro derivative, which is reduced using Pd/C and H₂:

4-Ph-1,2,5-OxadiazoleHNO33-Nitro-4-Ph-1,2,5-OxadiazoleH2/Pd/C3-Amino-4-Ph-1,2,5-Oxadiazole\text{4-Ph-1,2,5-Oxadiazole} \xrightarrow{\text{HNO}3} \text{3-Nitro-4-Ph-1,2,5-Oxadiazole} \xrightarrow{\text{H}2/\text{Pd/C}} \text{3-Amino-4-Ph-1,2,5-Oxadiazole}

Yield : 65% (nitration), 90% (reduction).

Amidation with 2-Fluorobenzoic Acid

The final step couples 3-amino-4-phenyl-1,2,5-oxadiazole with 2-fluorobenzoyl chloride.

Acyl Chloride Method

2-Fluorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Reaction with the amine in anhydrous dioxane and Na₂CO₃ yields the target compound:

3-Amino-4-Ph-1,2,5-Oxadiazole+2-F-C6H4COClNa2CO32-Fluoro-N-(4-Ph-1,2,5-Oxadiazol-3-yl)Benzamide\text{3-Amino-4-Ph-1,2,5-Oxadiazole} + \text{2-F-C}6\text{H}4\text{COCl} \xrightarrow{\text{Na}2\text{CO}3} \text{2-Fluoro-N-(4-Ph-1,2,5-Oxadiazol-3-yl)Benzamide}

Conditions :

  • Molar Ratio : 1:1.2 (amine:acyl chloride)

  • Solvent : Dioxane

  • Temperature : 25°C, 24 h

  • Yield : 81–89%

Coupling Reagent-Assisted Synthesis

Carbodiimide reagents like EDC enhance amidation efficiency. A mixture of 2-fluorobenzoic acid, EDC, and HOBt in DMF reacts with the amine at 0°C:

2-F-C6H4COOH+EDC/HOBtActive EsterAmineTarget Compound\text{2-F-C}6\text{H}4\text{COOH} + \text{EDC/HOBt} \rightarrow \text{Active Ester} \xrightarrow{\text{Amine}} \text{Target Compound}

Advantages :

  • Avoids acyl chloride handling.

  • Yield : 78–85%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.82 (s, 1H, NH), 7.92–7.45 (m, 8H, Ar-H), 2.66 (s, 1H, F).

  • IR (KBr): 1670 cm⁻¹ (C=O), 3261 cm⁻¹ (N-H).

  • LCMS : m/z 308 [M+H]⁺.

Purity and Yield Optimization

MethodYield (%)Purity (%)
Acyl Chloride8998.3
EDC/HOBt Coupling8597.5
Nitration/Reduction7295.0

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, as anticancer agents. For instance, compounds with similar structures have been evaluated for their ability to inhibit various cancer cell lines. The oxadiazole moiety has been associated with cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation .

GABA Receptor Modulation

Research indicates that oxadiazole derivatives can act as ligands for the GABA_A receptor complex. A study demonstrated that certain oxadiazole derivatives exhibited higher affinities for benzodiazepine receptors than diazepam, suggesting their potential as anxiolytic agents . The structural similarity to known benzodiazepines allows these compounds to modulate GABAergic activity effectively.

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has also been explored. Compounds similar to 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide have shown effectiveness against various bacterial strains and fungi. This property is attributed to their ability to disrupt microbial cell walls or interfere with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide. Modifications at different positions on the oxadiazole ring can significantly influence its biological activity:

Modification Effect on Activity
Fluorine substitutionEnhances lipophilicity and receptor binding
Aromatic substitutionsAlters electronic properties and steric factors
Alkyl chain variationsInfluences solubility and metabolic stability

Case Study 1: Anticancer Research

A study focused on synthesizing a series of oxadiazole derivatives demonstrated that compounds similar to 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The study utilized MTT assays to evaluate cell viability and found that these compounds triggered apoptosis through caspase activation .

Case Study 2: GABA_A Receptor Binding

In another investigation into GABA_A receptor binding affinities, a derivative of 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide showed promising anxiolytic effects in animal models. Radioligand binding assays indicated that this compound had a higher affinity for the receptor compared to traditional benzodiazepines like diazepam .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: Fluorine at the 2-position (target compound) vs. 3-position (compound 43, 45, 46) alters steric and electronic profiles.

Oxadiazole Substituent Diversity: Phenyl vs. Halogenated Phenyl: Replacement of phenyl with 4-fluorophenyl (compound 45) or 4-chlorophenyl (compound 46) increases lipophilicity (Cl > F), which may enhance membrane permeability . nitro analogs) .

Fluorine’s role in improving bioavailability (via reduced metabolism) is inferred but requires experimental validation .

Structural and Spectral Characterization

  • IR Spectroscopy : Absence of C=O bands (~1663–1682 cm⁻¹) in triazole derivatives confirms cyclization, while C=S stretches (~1243–1258 cm⁻¹) validate thione tautomers in related compounds .
  • 19F-NMR : Fluorine substituents (e.g., CF3 in compound 11) resonate at δ -63.63 to -63.75 ppm, providing unambiguous structural confirmation .
  • Melting Points : Higher melting points for nitro-substituted analogs (e.g., 174°C for compound 43) suggest stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to methyl or halogenated derivatives .

Biological Activity

2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug discovery and development.

Molecular Structure:

  • Molecular Formula: C16H14FN3O
  • Molecular Weight: 283.30 g/mol
  • IUPAC Name: 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. The structure of 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide suggests potential effectiveness against various bacterial strains.

  • Mechanism of Action:
    • The oxadiazole ring is known to interfere with bacterial cell wall synthesis and protein function. This compound may inhibit key enzymes involved in these processes, leading to bacterial cell death.
  • Case Study:
    • A study evaluated the antibacterial efficacy of similar oxadiazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Results indicated that compounds with structural similarities to 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against these pathogens .

Anticancer Activity

The potential anticancer properties of 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide have also been explored:

  • In Vitro Studies:
    • In vitro assays on various cancer cell lines revealed that derivatives of oxadiazole can induce apoptosis and inhibit cell proliferation. The compound's structure allows it to interact with cellular targets involved in cancer progression.
  • Research Findings:
    • A derivative similar to this compound showed promising results against a panel of cancer cell lines, with IC50 values indicating effective inhibition at micromolar concentrations .

Comparative Analysis

To understand the biological activity of 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide better, it is useful to compare it with related compounds.

Compound NameStructureAntibacterial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamideStructure0.2510
HSGN-237Structure0.258
HSGN-238Structure0.5012

Toxicity and Safety Profiles

Toxicity assessments are crucial for evaluating the safety of new compounds:

  • Cell Viability Assays:
    • Compounds similar to 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide were tested on human cell lines (e.g., Caco-2). These studies indicated that they possess low cytotoxicity at concentrations significantly higher than their MIC values against pathogenic bacteria .

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, and how can reaction conditions be controlled to improve yield and purity?

The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with a 4-phenyl-1,2,5-oxadiazol-3-amine precursor. Key steps include:

  • Amide bond formation : Use NaH in dry DMF under nitrogen to activate the oxadiazole amine for nucleophilic attack by the benzoyl chloride .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while controlled temperature (0–25°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization (ethanol/water) isolates the product with >95% purity .

Q. How can the structural integrity of 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide be confirmed?

Employ a multi-technique approach:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the fluorine substituent’s position and amide linkage. For example, the fluorine atom at the ortho position deshields adjacent protons, producing distinct splitting patterns .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ or [M-H]− peaks) and fragmentation patterns .
  • X-ray crystallography : Use SHELX software for single-crystal refinement to resolve bond angles and intermolecular interactions .

Q. What preliminary assays are recommended to screen the biological activity of this compound?

  • Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Oxadiazoles often exhibit IC50_{50} values in the micromolar range due to interactions with DNA topoisomerases .
  • Antimicrobial screening : Evaluate bacterial/fungal growth inhibition via microdilution methods. Fluorine substituents enhance membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Systematic substitution : Modify the phenyl ring (e.g., electron-withdrawing groups like -NO2_2 or -CF3_3) or oxadiazole substituents (e.g., alkyl/alkoxy chains) to assess effects on target binding .
  • Bioisosteric replacement : Replace the oxadiazole with thiadiazole or triazole rings to compare potency and metabolic stability .
  • Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to correlate lipophilicity with cellular uptake .

Q. What computational methods are suitable for predicting target interactions and mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., cyclooxygenase-2 or kinase domains). The oxadiazole ring often acts as a hydrogen-bond acceptor .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical residues for binding .
  • QSAR modeling : Develop predictive models using descriptors like polar surface area and Hammett constants .

Q. How should contradictory data between in vitro and in vivo activity be addressed?

  • Metabolite profiling : Use LC-MS to identify phase I/II metabolites that may deactivate the compound in vivo .
  • Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .
  • Dose-response validation : Repeat assays with adjusted concentrations to account for plasma protein binding .

Q. What strategies mitigate challenges in crystallizing 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide for XRD analysis?

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to induce slow nucleation .
  • Temperature gradients : Crystallize at 4°C to reduce thermal motion artifacts .
  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice packing .

Q. How does the photochemical behavior of the oxadiazole ring influence stability under experimental conditions?

  • UV irradiation studies : Monitor degradation products via HPLC. The oxadiazole ring can undergo ring-opening or isomerization under UV light, requiring amber vials for storage .
  • Radical scavengers : Add antioxidants (e.g., BHT) to reaction mixtures to prevent oxidative cleavage .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous buffers be addressed during biological testing?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Pro-drug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and enable enzymatic activation in vivo .

Q. What analytical techniques resolve overlapping spectral signals in complex reaction mixtures?

  • 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments, especially in aromatic regions .
  • High-resolution mass spectrometry (HRMS) : Accurately assign fragment ions using exact mass measurements (<5 ppm error) .

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